

Spectroscopic analysis of DL-Pantolactone (1H NMR, 13C NMR, IR)

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Compound of Interest		
Compound Name:	DL-Pantolactone	
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A comprehensive spectroscopic guide to **DL-Pantolactone**, offering a comparative analysis with other common lactones. This guide is intended for researchers, scientists, and professionals in drug development, providing objective experimental data and detailed methodologies.

Spectroscopic Analysis: A Comparative Overview

This guide presents a detailed spectroscopic analysis of **DL-Pantolactone** and compares it with three other structurally related lactones: γ -Butyrolactone, γ -Valerolactone, and β -Butyrolactone. The analysis is based on three primary spectroscopic techniques: Proton Nuclear Magnetic Resonance (1 H NMR), Carbon-13 Nuclear Magnetic Resonance (13 C NMR), and Infrared (IR) Spectroscopy. These non-destructive analytical methods provide valuable insights into the molecular structure and functional groups present in these compounds.

¹H NMR Spectroscopy Data

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.



Compound	Chemical Shift (δ, ppm) and Multiplicity	Solvent
DL-Pantolactone	~4.1 (s, 1H, -CH-OH), ~3.9 (s, 2H, -O-CH ₂ -), ~2.5 (br s, 1H, -OH), 1.05 (s, 6H, -C(CH ₃) ₂)	CDCl₃
4.10-4.37 (m), 1.01-1.18 (m)[1]	D₂O	
y-Butyrolactone	~4.3 (t, 2H, -O-CH ₂ -), ~2.5 (t, 2H, -CH ₂ -C=O), ~2.3 (quintet, 2H, -CH ₂ -CH ₂ -CH ₂ -)	CDCl₃
y-Valerolactone	4.65 (m, 1H), 2.54-2.57 (m, 2H), 2.36 (m, 1H), 1.83 (m, 1H), 1.42 (d, 3H)[2][3]	CDCl₃
β-Butyrolactone	~4.5 (m, 1H, -O-CH-), ~3.3 (m, 2H, -CH ₂ -C=O), ~1.5 (d, 3H, -CH-CH ₃)	CDCl₃

¹³C NMR Spectroscopy Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.



Compound	Chemical Shift (δ, ppm)	Solvent
DL-Pantolactone	182.61, 79.67, 78.25, 43.31, 24.12, 20.87, 20.86[1]	D₂O
~175 (-C=O), ~78 (-CH-OH), ~70 (-O-CH ₂ -), ~40 (-C(CH ₃) ₂), ~22, ~20 (-CH ₃)	CDCl3	
γ-Butyrolactone	~177 (-C=O), ~69 (-O-CH ₂ -), ~29 (-CH ₂ -C=O), ~28 (-CH ₂ - CH ₂ -CH ₂ -)	CDCl₃
y-Valerolactone	177.24, 77.27, 29.70, 29.06[3]	CDCl₃
β-Butyrolactone	~172 (-C=O), ~74 (-O-CH-), ~44 (-CH ₂ -C=O), ~21 (-CH ₃)	CDCl₃

IR Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Compound	Key Absorption Bands (cm ⁻¹)	Functional Group
DL-Pantolactone	~3400 (broad)	O-H stretch (hydroxyl)
~1770 (strong)	C=O stretch (y-lactone)	
γ-Butyrolactone	~1775 (strong)	C=O stretch (γ-lactone)
y-Valerolactone	1774 (strong)[2]	C=O stretch (y-lactone)
β-Butyrolactone	~1840 (strong)	C=O stretch (β-lactone, higher frequency due to ring strain)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above.



¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]
- Instrument Setup: The NMR spectrometer is typically operated at a magnetic field strength corresponding to a proton resonance frequency of 300-600 MHz.
- Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans and often a longer relaxation delay are required.[5][6] Broadband proton decoupling is commonly used in ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom.[5]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
 the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For

 1H NMR, the residual solvent peak is often used as a secondary reference. Tetramethylsilane
 (TMS) is the primary reference standard (0 ppm).

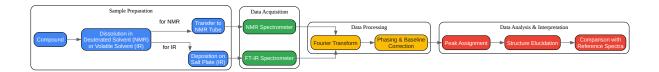
Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film for Solids): Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).[1] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]
- Sample Preparation (Neat Liquid): For liquid samples, a drop of the neat liquid is placed between two salt plates to create a thin film.
- Data Acquisition: The prepared salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.



Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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